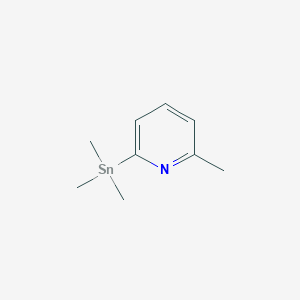

6-Methyl-2-(trimethylstannyl)pyridine

Beschreibung

BenchChem offers high-quality 6-Methyl-2-(trimethylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(trimethylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

trimethyl-(6-methylpyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N.3CH3.Sn/c1-6-4-2-3-5-7-6;;;;/h2-4H,1H3;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGGAXBOOSFSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)[Sn](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462366 | |

| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126225-57-8 | |

| Record name | 2-Methyl-6-(trimethylstannyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methyl-2-(trimethylstannyl)pyridine: Structure, Properties, and Applications in Modern Synthesis

This technical guide provides a comprehensive overview of 6-methyl-2-(trimethylstannyl)pyridine, a key organometallic reagent in contemporary organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical architecture, physicochemical properties, synthetic routes, and its pivotal role in carbon-carbon bond formation, particularly through Stille cross-coupling reactions. The narrative integrates established theoretical principles with practical, field-proven insights to offer a holistic understanding of this versatile molecule.

Molecular Structure and Physicochemical Profile

6-Methyl-2-(trimethylstannyl)pyridine is a substituted pyridine derivative where a trimethylstannyl group, -Sn(CH₃)₃, is attached at the 2-position and a methyl group, -CH₃, at the 6-position of the pyridine ring. This unique substitution pattern imparts specific reactivity and properties to the molecule, making it a valuable building block in organic chemistry.

Chemical Structure

The foundational structure is a pyridine ring, an aromatic heterocycle containing one nitrogen atom. The strategic placement of the electron-donating methyl group and the electropositive trimethylstannyl group influences the electron density and reactivity of the pyridine ring.

Caption: Chemical structure of 6-Methyl-2-(trimethylstannyl)pyridine.

Physicochemical and Spectroscopic Properties

While specific experimental data for 6-methyl-2-(trimethylstannyl)pyridine is not widely published, its properties can be reliably predicted based on its structure and comparison with the more extensively studied tributyl analogue, 6-methyl-2-(tributylstannyl)pyridine.

| Property | Predicted/Analogous Value | Notes |

| Molecular Formula | C₉H₁₅NSn | |

| Molecular Weight | 255.93 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid | Based on similar organostannanes. |

| Boiling Point | Not determined | Expected to be lower than the tributyl derivative. |

| Density | Not determined | The tributyl derivative has a density of 1.134 g/mL at 25 °C. |

| Refractive Index | Not determined | The tributyl derivative has a refractive index of n20/D 1.512. |

| Solubility | Soluble in common organic solvents (e.g., THF, toluene, chloroform) | Typical for organostannane reagents. |

Spectroscopic Analysis (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group protons, and the trimethylstannyl protons. The pyridine protons would appear in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts influenced by the positions of the substituents. The methyl group on the pyridine ring would likely appear as a singlet around δ 2.5 ppm. The nine protons of the trimethylstannyl group would give a sharp singlet around δ 0.3 ppm, with satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the six carbons of the pyridine ring, the methyl carbon, and the carbons of the trimethylstannyl group. The carbon attached to the tin atom would exhibit a large coupling constant (¹J(Sn,C)).

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the tin atom, which would aid in the identification of the molecular ion peak.

Synthesis of 6-Methyl-2-(trimethylstannyl)pyridine

The synthesis of 6-methyl-2-(trimethylstannyl)pyridine typically proceeds via a metal-halogen exchange reaction followed by quenching with a trimethyltin electrophile. This is a standard and reliable method for the preparation of a wide range of organostannane compounds.

Synthetic Workflow

Caption: General synthetic workflow for 6-Methyl-2-(trimethylstannyl)pyridine.

Detailed Experimental Protocol

Materials:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyltin chloride

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-6-methylpyridine and anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by TLC.

-

Stannylation: Trimethyltin chloride is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2-3 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure 6-methyl-2-(trimethylstannyl)pyridine.

Applications in Organic Synthesis: The Stille Cross-Coupling Reaction

6-Methyl-2-(trimethylstannyl)pyridine is primarily utilized as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems. The presence of the pyridine nitrogen can also influence the reaction by coordinating to the palladium catalyst.

The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.[2]

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Protocol for a Stille Coupling Reaction

Materials:

-

6-Methyl-2-(trimethylstannyl)pyridine

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Anhydrous toluene or DMF

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube is added the palladium catalyst under a nitrogen or argon atmosphere.

-

Reagent Addition: The aryl halide, 6-methyl-2-(trimethylstannyl)pyridine, and anhydrous solvent are added via syringe.

-

Reaction: The mixture is degassed and then heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Organotin compounds, including 6-methyl-2-(trimethylstannyl)pyridine, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

6-Methyl-2-(trimethylstannyl)pyridine serves as a valuable and versatile reagent in the toolbox of synthetic organic chemists. Its well-defined structure and predictable reactivity in Stille cross-coupling reactions make it an important building block for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reaction mechanisms is crucial for its effective and safe utilization in the laboratory.

References

-

PubChem. 2-Methyl-6-(tributylstannyl)pyridine. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

SynArchive. Stille Coupling. [Link]

Sources

An In-depth Technical Guide to 6-Methyl-2-(organostannyl)pyridines for Advanced Synthesis

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Stannylated Pyridines

In the realm of modern organic synthesis, particularly in the construction of complex biaryl and heteroaromatic systems, organostannanes have established themselves as indispensable reagents. Their utility is most prominently showcased in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forging carbon-carbon bonds. Among the vast array of organostannanes, stannylated pyridines are of particular interest due to the prevalence of the pyridine moiety in pharmaceuticals and functional materials.

This guide focuses on 6-methyl-2-(organostannyl)pyridines, versatile building blocks for introducing a 6-methylpyridin-2-yl group. It is crucial to address a common point of ambiguity at the outset. While inquiries are sometimes made for "6-Methyl-2-(trimethylstannyl)pyridine," the scientific literature and commercial availability overwhelmingly point to its close analog, 6-Methyl-2-(tributylstannyl)pyridine (CAS Number: 259807-95-9) , as the reagent of choice.[1][2][3][4] The tributyl derivative offers a favorable balance of reactivity and stability, with the bulky butyl groups discouraging unwanted side reactions. Consequently, this guide will center on the properties, applications, and handling of 6-Methyl-2-(tributylstannyl)pyridine, providing the necessary insights for its effective and safe utilization in a research and development setting.

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of 6-Methyl-2-(tributylstannyl)pyridine is fundamental to its successful application. This compound is typically a colorless to light yellow liquid.[3][5] Proper storage and handling are paramount, not only for maintaining the reagent's integrity but also for ensuring laboratory safety, given the inherent toxicity of organotin compounds.

| Property | Value | Source |

| CAS Number | 259807-95-9 | [1][3][4] |

| Molecular Formula | C₁₈H₃₃NSn | [1][3][4] |

| Molecular Weight | 382.17 g/mol | [1] |

| Density | 1.134 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.512 | [2] |

| Boiling Point | 391.9±44.0 °C (Predicted) | [5] |

| Flash Point | 87 °C (190 °F) | [2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [2][5] |

Safety and Handling of Organotin Compounds: A Critical Overview

Organotin compounds, as a class, are recognized for their toxicity.[6][7][8] The toxicity profile varies depending on the number and nature of the organic substituents on the tin atom, with trialkyltin compounds like 6-Methyl-2-(tributylstannyl)pyridine exhibiting significant toxicity.[6][8] Exposure can occur through inhalation, ingestion, or skin contact.[7] Therefore, stringent adherence to safety protocols is non-negotiable.

Key Safety Precautions:

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

Handling: Avoid direct contact with the skin and eyes. Prevent the inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Application in Stille Cross-Coupling Reactions: A Mechanistic and Practical Perspective

The Stille reaction is a cornerstone of modern synthetic chemistry, prized for its tolerance of a wide array of functional groups.[9][10] This palladium-catalyzed reaction couples an organostannane with an organic halide or triflate. 6-Methyl-2-(tributylstannyl)pyridine serves as the nucleophilic partner, transferring the 6-methylpyridin-2-yl moiety to an electrophilic substrate.

The catalytic cycle of the Stille coupling is a well-established three-step process:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane (R²-SnBu₃) reacts with the Pd(II) complex, transferring the R² group (in this case, 6-methylpyridin-2-yl) to the palladium center and forming a new Pd(II) complex. The tributyltin halide is released as a byproduct.

-

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the palladium, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide to a Typical Stille Coupling

The following protocol provides a general framework for the Stille coupling of 6-Methyl-2-(tributylstannyl)pyridine with an aryl bromide. The specific conditions, such as the choice of palladium catalyst, ligand, solvent, and temperature, may require optimization depending on the substrate.

Materials:

-

6-Methyl-2-(tributylstannyl)pyridine

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar reaction vessel

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and the anhydrous, degassed solvent.

-

Reagent Addition: Add 6-Methyl-2-(tributylstannyl)pyridine (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove the tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Caption: A generalized workflow for a Stille cross-coupling experiment.

Sourcing and Procurement: A List of Representative Suppliers

For researchers and drug development professionals, reliable access to high-quality starting materials is critical. 6-Methyl-2-(tributylstannyl)pyridine is available from several chemical suppliers. The following table provides a non-exhaustive list of vendors. It is advisable to request a certificate of analysis (CoA) to ensure the purity and identity of the procured material.

| Supplier | Location | Notes |

| Sigma-Aldrich (Merck) | Global | A major supplier of research chemicals. |

| CymitQuimica | Spain | Offers a range of organometallic compounds.[3] |

| ChemicalBook | Global | An online marketplace with multiple listed suppliers.[1][2] |

| Apollo Scientific | UK/USA | Specializes in fluorine and life science chemistry. |

| BLDpharm | Global | A supplier of research chemicals and building blocks. |

| Shanghai UCHEM Inc. | China | A manufacturer and supplier of fine chemicals.[1] |

| Career Henan Chemical Co. | China | A supplier of chemical products.[1] |

Conclusion: A Versatile Reagent for Modern Synthesis

6-Methyl-2-(tributylstannyl)pyridine is a valuable and versatile reagent for the synthesis of molecules containing the 6-methylpyridin-2-yl moiety. Its utility in Stille cross-coupling reactions allows for the construction of complex molecular architectures under relatively mild conditions with excellent functional group tolerance. However, its effective use is contingent upon a thorough understanding of its properties, a commitment to stringent safety protocols due to the toxicity of organotin compounds, and the implementation of robust reaction and purification procedures. This guide provides a foundational framework for researchers to confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for new discoveries in drug development and materials science.

References

-

Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). National Research Council (US) Committee on Prudent Practices for Handling, Storing, and Disposing of Chemicals in Laboratories. Washington (DC): National Academies Press (US); 1995. [Link]

-

Toxicity and health effects of selected organotin compounds: a review. Kimbrough RD. Environ Health Perspect. 1976 Oct;14:51-6. [Link]

-

TIN, ORGANIC COMPOUNDS (as Sn). Occupational Safety and Health Administration. [Link]

-

Tin and Compounds | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

6-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE manufacturers and suppliers in india. LookChem. [Link]

-

Stille Coupling. OpenOChem Learn. [Link]

-

2-Methyl-6-(tributylstannyl)pyridine. PubChem. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Stille Coupling. Organic Chemistry Portal. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]

-

2,4,6-trimethyl pyridine, 108-75-8. The Good Scents Company. [Link]

-

Synthesis of δ-Tributylstannyl-α,β,γ,δ-Unsaturated Aldehydes from Pyridines. ACS Publications. [Link]

Sources

- 1. 6-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE | 259807-95-9 [chemicalbook.com]

- 2. 6-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE CAS#: 259807-95-9 [m.chemicalbook.com]

- 3. Pyridine, 2-methyl-6-(tributylstannyl)- | CymitQuimica [cymitquimica.com]

- 4. 2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 10. Stille Coupling [organic-chemistry.org]

Difference between 6-Methyl-2-(trimethylstannyl)pyridine and tributyl analog

An In-Depth Technical Guide to the Comparative Utility of 6-Methyl-2-(trimethylstannyl)pyridine and its Tributyl Analog in Modern Organic Synthesis

Executive Summary

Organostannanes are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the formation of complex carbon-carbon bonds.[1][2][3] The choice of alkyl substituent on the tin atom—typically methyl or butyl—is a critical decision that profoundly impacts reaction efficiency, product purification, and operational safety. This guide provides a detailed comparative analysis of 6-Methyl-2-(trimethylstannyl)pyridine and its tributyl analog, tributyl(6-methylpyridin-2-yl)stannane. While the tributyl derivative has been historically prevalent, the trimethyl analog offers significant advantages, particularly in ease of byproduct removal. Conversely, the toxicity profiles differ significantly, with trimethyltin compounds exhibiting potent neurotoxicity and tributyltin compounds demonstrating marked immunotoxicity.[4][5][6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to make informed decisions when selecting the appropriate stannane reagent for their synthetic needs.

Introduction: The Role of Organostannanes in C-C Bond Formation

The Stille cross-coupling reaction, developed by John K. Stille, is a powerful and versatile method for creating C-C bonds between an organostannane and an organic electrophile, such as a halide or triflate.[3][7] The reaction's success is largely due to the stability of organostannane reagents to air and moisture and their tolerance of a wide array of functional groups, allowing for their application in complex total synthesis projects.[1][8][9][10]

The general mechanism, illustrated below, proceeds through a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the organic electrophile to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[3][11] The nature of the three "non-transferable" alkyl groups on the tin atom is crucial as it influences the rate of transmetalation, potential for side reactions, and the ultimate ease of purification.

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between the trimethyl and tributyl analogs begin with their physical properties. The larger butyl groups significantly increase the molecular weight and alter the physical state and density of the compound.

| Property | 6-Methyl-2-(trimethylstannyl)pyridine | 6-Methyl-2-(tributylstannyl)pyridine |

| Synonym | (6-Methylpyridin-2-yl)trimethylstannane | Tributyl(6-methylpyridin-2-yl)stannane[12][13] |

| CAS Number | Not readily available | 259807-95-9[13] |

| Molecular Formula | C₉H₁₅NSn | C₁₈H₃₃NSn[12][14] |

| Molecular Weight | 255.92 g/mol | 382.17 g/mol [14] |

| Physical Form | Liquid (Predicted) | Colorless to yellow liquid[12][15] |

| Density | Not readily available | 1.134 g/mL at 25 °C[15] |

Reactivity and Mechanistic Considerations in Stille Coupling

The choice between methyl and butyl substituents on the tin atom directly influences the transmetalation step of the Stille catalytic cycle. The primary function of these alkyl groups is to be "non-transferable," ensuring that the desired 6-methylpyridin-2-yl group is selectively transferred to the palladium catalyst.

Causality Behind Reactivity Differences:

-

Rate of Group Transfer: The relative rate of migratory aptitude for groups attached to the tin atom is a key factor. The generally accepted order is: Alkynyl > Vinyl > Aryl > Allyl > Alkyl .[16] This inherent preference ensures that the aryl-pyridine group transfers much more readily than the saturated methyl or butyl groups.

-

Steric Hindrance: The bulkier tributyl groups provide greater steric hindrance around the tin atom compared to the compact trimethyl groups. This generally slows down the rate of transmetalation. However, this steric bulk also more effectively disfavors the unwanted transfer of a butyl group to the palladium catalyst.

-

Competitive Alkyl Transfer: While less favorable, the transfer of a non-participating alkyl group (Me or Bu) from the stannane is a known side reaction, leading to homocoupling and other byproducts.[3] Due to their smaller size, methyl groups from a trimethylstannyl reagent have a slightly higher propensity for competitive transfer than the bulkier butyl groups. In most cases, with optimized reaction conditions, this is not a significant issue, but it is a mechanistic possibility to consider.

For most applications involving aryl stannanes, both reagents are highly effective. The selection is therefore more often dictated by downstream considerations, namely purification and safety.

Toxicity, Handling, and Environmental Impact

A critical and non-negotiable aspect of working with organotin compounds is their inherent toxicity. The biological activity is highly dependent on the nature of the organic substituents.

-

6-Methyl-2-(trimethylstannyl)pyridine (Trimethyltin Derivative): Trimethyltin (TMT) compounds are potent and selective neurotoxins.[4][5][6] Exposure can lead to severe and irreversible damage to the central nervous system, particularly the limbic system.[17] The dose-response curve for these substances is steep, meaning a small increase in exposure can lead to severe effects.[17] Consequently, TMT derivatives must be handled with extreme caution using appropriate personal protective equipment (PPE), including impermeable gloves and chemical fume hoods, to prevent any inhalation or dermal contact.

-

6-Methyl-2-(tributylstannyl)pyridine (Tributyltin Derivative): Tributyltin (TBT) compounds are primarily characterized as immunotoxins, disrupting the endocrine and immune systems.[4][6] They are also highly toxic to aquatic life and are considered persistent organic pollutants due to their historical use in marine antifouling paints.[5][18] While generally considered less acutely neurotoxic to mammals than TMT, TBT compounds are still highly hazardous and require stringent handling procedures.[5][18] They are known skin and respiratory irritants.[18]

Self-Validating Safety System: All manipulations involving either class of organotin reagent must be conducted within a certified chemical fume hood. Researchers must wear, at a minimum, a lab coat, safety glasses, and double-layered nitrile gloves. A risk assessment should be performed before any new procedure is undertaken.

The Decisive Factor: Work-up and Purification Strategies

The most significant practical difference for the synthetic chemist lies in the removal of the tin-containing byproducts (Me₃SnX or Bu₃SnX) after the reaction is complete.

Tributyltin Byproduct Removal

Tributyltin halides (e.g., Bu₃SnCl) are notoriously difficult to remove from reaction mixtures due to their relatively nonpolar, oily nature, which often gives them chromatographic properties similar to the desired product.[8][19] Several methods have been developed to address this challenge:

-

Fluoride-Induced Precipitation: The most common and effective method involves washing the organic reaction mixture with an aqueous solution of potassium fluoride (KF).[20][21] This converts the soluble tributyltin halide into the highly insoluble and crystalline tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by simple filtration through a pad of Celite.[19]

-

Chromatography: While challenging, flash column chromatography can be used. It is often recommended to use a silica gel slurry prepared with a small percentage of triethylamine in the eluent to help sequester the tin byproducts.[8][21]

-

Liquid-Liquid Extraction: For certain products, partitioning the crude mixture between two immiscible solvents, such as acetonitrile and hexane, can effectively separate the desired compound from the tin residues.[20]

Trimethyltin Byproduct Removal

In contrast, trimethyltin byproducts like trimethyltin chloride (Me₃SnCl) are significantly more polar and water-soluble.[16] This property provides a substantial advantage in purification:

-

Aqueous Extraction: In most cases, trimethyltin byproducts can be efficiently removed from the reaction mixture by performing a standard aqueous workup with water or brine.[16] This simplicity dramatically reduces purification time and complexity compared to the tributyl analogs.

Caption: Decision workflow for post-Stille coupling purification.

Experimental Protocol: Representative Stille Coupling

This protocol describes a general procedure for the Stille coupling of an aryl bromide with 6-methyl-2-(stannyl)pyridine.

Materials:

-

Aryl bromide (1.0 equiv)

-

6-Methyl-2-(stannyl)pyridine (trimethyl or tributyl analog) (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or DMF)

-

Anhydrous LiCl (3.0 equiv, optional, but often accelerates transmetalation)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, LiCl (if used), and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the 6-methyl-2-(stannyl)pyridine reagent.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

Work-up Protocol A (if 6-Methyl-2-(trimethylstannyl)pyridine was used):

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and saturated aqueous brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

Work-up Protocol B (if 6-Methyl-2-(tributylstannyl)pyridine was used):

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase with a 1M aqueous solution of KF (2x). Stir vigorously for 30-60 minutes during each wash. A white precipitate (Bu₃SnF) should form.[21]

-

Filter the entire mixture through a pad of Celite® to remove the precipitate.

-

Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography.

Conclusion and Reagent Selection Recommendations

The choice between 6-methyl-2-(trimethylstannyl)pyridine and its tributyl analog is a nuanced decision based on a trade-off between purification ease and toxicity concerns.

-

Choose 6-Methyl-2-(trimethylstannyl)pyridine when:

-

Ease of purification is the highest priority. The ability to remove byproducts with a simple aqueous wash is a major advantage, saving time and resources.

-

The scale of the reaction is small to moderate, and stringent engineering controls (fume hoods) are in place to mitigate the risk of exposure to the highly neurotoxic trimethyltin byproducts.

-

-

Choose 6-Methyl-2-(tributylstannyl)pyridine when:

-

The synthetic route is well-established with this reagent and protocols for removing its byproducts are already optimized.

-

There are concerns about the potential for competitive methyl group transfer, although this is rare for aryl couplings.

-

The laboratory is better equipped to handle immunotoxic waste streams over neurotoxic ones, or when perceived risks of acute neurotoxicity are a primary concern.

-

For modern synthetic applications, especially in discovery and process development where rapid iteration and purification are paramount, the trimethylstannyl analog often presents the superior operational choice , provided that its higher acute toxicity is respected with uncompromising safety protocols.

References

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Toxicity and speciation analysis of organotin compounds. International Journal of ChemTech Research. [Link]

-

An Overview on Toxicity of Tributyltin. International Scientific Organization. [Link]

-

What is the synthesis and purification method of (TRIBUTYLSTANNYL)METHANOL? - FAQ. Autechindustry. [Link]

-

The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes. PubMed. [Link]

-

HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds. NCBI - NIH. [Link]

-

Removal of the By-Product Tributyltin Chloride from Reaction Mixtures. Cornerstone. [Link]

-

tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses Procedure. [Link]

-

Workup for removing tin byproducts ?. ResearchGate. [Link]

-

Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. [Link]

-

Tributylmethylstannane | C13H30Sn | CID 15214. PubChem - NIH. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Stille Coupling. NROChemistry. [Link]

-

Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]

-

Preparation of Tributyl(iodomethyl)stannane. Organic Syntheses Procedure. [Link]

-

Stille reaction. Wikipedia. [Link]

-

Stille Coupling. Chemistry LibreTexts. [Link]

-

A GENERAL AND EFFICIENT METHOD FOR THE STILLE BIARYL COUPLING. Organic Syntheses. [Link]

-

Tributylstannane | C12H28Sn | CID 5948. PubChem. [Link]

-

Tributyl-(6-chloro-3-pyridyl)stannane | C17H30ClNSn | CID 102001101. PubChem. [Link]

-

Comparison reactions of trimethyl‐ versus tri‐n‐butyl‐stannanes.. ResearchGate. [Link]

-

Stannane, tributylethyl- | C14H32Sn | CID 88048. PubChem - NIH. [Link]

-

2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183. PubChem. [Link]

-

Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

-

Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Arkivoc. [Link]

-

PREPARATION OF 2-OXO-5-METHOXYSPIRO[5.4]DECANE. Organic Syntheses Procedure. [Link]

-

Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. PMC. [Link]

-

Pyridine, 2,6-bis(trimethylstannyl)- | C11H21NSn2 | CID 11004002. PubChem. [Link]

-

Workup for Removing Tin Byproducts. Department of Chemistry : University of Rochester. [Link]

Sources

- 1. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The organotin compounds trimethyltin (TMT) and triethyltin (TET) but not tributyltin (TBT) induce activation of microglia co-cultivated with astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Pyridine, 2-methyl-6-(tributylstannyl)- | CymitQuimica [cymitquimica.com]

- 13. 2-Methyl-6-(tributylstannyl)pyridine | C18H33NSn | CID 11463183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE | 259807-95-9 [chemicalbook.com]

- 15. 6-METHYL-2-(TRIBUTYLSTANNYL)PYRIDINE CAS#: 259807-95-9 [m.chemicalbook.com]

- 16. orgsyn.org [orgsyn.org]

- 17. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. iscientific.org [iscientific.org]

- 19. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Workup [chem.rochester.edu]

Reactivity profile of 2-methyl-6-trimethylstannyl pyridine in organic synthesis

[1]

Executive Summary

2-Methyl-6-trimethylstannyl pyridine (CAS: 102308-43-0 for the generic class; specific isomer analogs vary) is a specialized organometallic reagent used primarily in Palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a nucleophilic synthon for the 6-methylpyridin-2-yl moiety, a pharmacophore frequently observed in kinase inhibitors and neurological drugs.

Unlike its boronic acid counterparts, which are prone to protodeboronation and instability in the 2-pyridyl position, this stannane offers robust storage stability and predictable reactivity, albeit with significant toxicity profiles. This guide delineates the synthesis, reactivity mechanics, and handling protocols required to utilize this reagent effectively.

Synthesis and Stability Profile

Preparation via Halogen-Lithium Exchange

The synthesis of 2-methyl-6-trimethylstannyl pyridine relies on the kinetic control of halogen-lithium exchange over lateral deprotonation.

-

Precursor: 2-Bromo-6-methylpyridine.

-

Reagent:

-Butyllithium ( -

Quench: Trimethyltin chloride (

).

The Kinetic Challenge:

The 2-methyl group on the pyridine ring has a

Protocol Optimization: To ensure exclusive Lithium-Halogen exchange, the reaction must be conducted at -78°C in non-coordinating solvents (THF or Ether) with rapid addition of the electrophile.

Stability and Storage

-

Protodeostannylation: The C-Sn bond at the 2-position of pyridine is electronically activated. In the presence of strong acids or silica gel (which is slightly acidic), the stannyl group can be cleaved, regenerating 2-methylpyridine.

-

Oxidation: Unlike phosphines, the stannane is relatively stable to air oxidation but should be stored under argon to prevent slow hydrolysis.

-

Toxicity Warning: Trimethylstannyl compounds are highly neurotoxic, significantly more so than their tributyl analogs. They have high vapor pressures and can penetrate skin. All handling must occur in a fume hood with double-gloving.

Reactivity Profile: The Stille Coupling

Mechanistic Bottlenecks

The reactivity of 2-methyl-6-trimethylstannyl pyridine in Stille couplings is governed by two competing factors: the "Pyridyl Effect" and steric hindrance.

-

Nitrogen Coordination (The Poisoning Effect): The pyridine nitrogen is a good

-donor. It can coordinate to the Palladium(II) intermediate after oxidative addition, forming a stable 18-electron species that resists Transmetallation. -

Steric Hindrance: The methyl group at the 6-position (adjacent to the nitrogen, but distal to the coupling site) and the stannyl group at the 2-position create a crowded environment. However, the trimethyl group is less sterically demanding than the tributyl group, often resulting in faster reaction rates for the trimethyl variant.

Catalyst and Ligand Selection

To overcome N-coordination, the catalyst system must be electron-rich or bulky enough to prevent the pyridine nitrogen from binding tightly.

-

Preferred Catalyst:

is the standard, but often requires high temperatures ( -

High-Performance Systems:

combined with Tri(2-furyl)phosphine (TFP) or Triphenylarsine ( -

The Copper Effect: The addition of Copper(I) Iodide (CuI) (10-20 mol%) facilitates the "Liebeskind-Skulnick" condition. CuI transmetallates with the stannane to form a transient organocopper species, which is far more nucleophilic toward the Pd-center than the stannane itself.

Visualization of Reactivity Pathways

Figure 1: Mechanistic pathway showing the competition between productive transmetallation and non-productive nitrogen coordination.

Experimental Protocols

Synthesis of 2-Methyl-6-trimethylstannyl pyridine

Note: This procedure assumes strict anhydrous conditions.

-

Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.

-

Reagents: Add 2-bromo-6-methylpyridine (1.72 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add

-Butyllithium (1.6 M in hexanes, 6.25 mL, 10.0 mmol) over 15 minutes.-

Critical Control: Maintain internal temperature below -70°C to prevent lateral lithiation of the methyl group.

-

Observation: The solution typically turns a deep red/orange color. Stir for 30 minutes at -78°C.

-

-

Quench: Add Trimethyltin chloride (1.0 M in THF, 11.0 mL, 11.0 mmol) dropwise.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

(aq). Extract with Diethyl Ether (3x). Dry organics over -

Purification: Distillation under reduced pressure (Kugelrohr) is preferred over chromatography to avoid protodeostannylation.

Optimized Cross-Coupling Protocol (Liebeskind Conditions)

This protocol is designed to couple the reagent with an Aryl Bromide (

-

Solvent: Degassed 1,4-Dioxane or Toluene .

-

Catalyst Loading:

- (5 mol%)[1]

- (10 mol%) - Accelerator

-

Procedure:

-

Combine Aryl Bromide (1.0 equiv), Stannane (1.1 equiv), and catalysts in a sealed tube.

-

Heat to 90-100°C for 12-24 hours.

-

Monitoring: Monitor by LCMS. The stannane is usually invisible in UV but the product will appear.

-

-

Destannylation Workup (Crucial):

-

Dilute the reaction mixture with Ethyl Acetate.

-

Add 10% aqueous KF solution and stir vigorously for 30 minutes. This precipitates the tin byproduct as insoluble

. -

Filter through a pad of Celite.

-

Data Summary: Comparison of Coupling Partners

| Feature | Trimethylstannyl ( | Tributylstannyl ( | Boronic Ester (Suzuki) |

| Atom Economy | High | Low | Medium |

| Toxicity | Extreme (Neurotoxic) | High | Low |

| Reactivity | High (Less Steric Bulk) | Moderate | Moderate (requires base) |

| Stability | Moderate (Volatile) | High | Low (Protodeboronation) |

| Purification | Difficult (volatile byproducts) | Difficult (greasy byproducts) | Easy |

References

-

Synthesis and Reactivity of Pyridyl Stannanes

- Patent: WO2020190754A1. "Macrocyclic azolopyridine derivatives as EED and PRC2 modulators." (2020). Describes the preparation of 2-methyl-6-(trimethylstannyl)pyridine.

-

Lithium-Halogen Exchange Mechanics

-

Source: Bailey, W. F., & Patricia, J. J.[2] "The Mechanism of Lithium-Halogen Exchange." Journal of Organometallic Chemistry, 352(1-2), 1-46 (1988).

-

-

Stille Coupling Optimization (The Copper Effect)

-

Source: Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S.[3] "On the nature of the 'copper effect' in the Stille cross-coupling." Journal of Organic Chemistry, 59(20), 5905-5911 (1994).

-

-

Toxicity of Organotins

- Source: CDC - NIOSH Pocket Guide to Chemical Hazards - Tin, organic compounds.

Literature Review & Technical Guide: Trimethylstannyl Pyridine Derivatives

Executive Summary

Trimethylstannyl pyridine derivatives represent a specialized class of organometallic reagents serving two critical functions in modern drug development: as versatile nucleophiles in Stille cross-coupling reactions and as high-value precursors for radiohalogenation (PET/SPECT imaging) . While their utility is immense, their deployment is often limited by their toxicity and the inherent instability of specific isomers (particularly the 2-stannyl variants).

This guide synthesizes the current state of literature into a practical workflow, moving from synthesis and purification to high-impact applications. It prioritizes "field-proven" protocols over theoretical generalities, addressing the common pitfalls of protodestannylation and catalyst poisoning.

Part 1: Structural Classes & Reactivity Profile

The reactivity and stability of trimethylstannyl pyridines are dictated by the position of the stannyl group relative to the pyridine nitrogen. Understanding this electronic relationship is the first step in successful experimental design.

Isomeric Stability Hierarchy

The stability of the C–Sn bond is not uniform across isomers. The pyridine nitrogen's lone pair and the ring's electron-deficiency create specific challenges.

| Isomer | Stability Profile | Key Challenge | Mitigation Strategy |

| 3-Trimethylstannyl | High | Minimal. Behaves like typical aryl stannanes. | Standard silica chromatography is usually acceptable (with base). |

| 4-Trimethylstannyl | Moderate | Susceptible to acid-catalyzed protodestannylation. | Use neutral alumina; avoid acidic workups. |

| 2-Trimethylstannyl | Low | Critical Instability. The N-lone pair facilitates rapid protodestannylation even by weak acids (like silica silanols). | Must use deactivated silica (1-5% Et3N) or neutral alumina. Store at -20°C. |

The "Trimethyl" vs. "Tributyl" Decision

Literature often presents these interchangeably, but for specific applications, the choice is binary:

-

Trimethylstannyl (

): Preferred for Radiochemistry and NMR studies . The methyl groups are less sterically hindering, allowing faster transmetalation/halogenation. However, they are significantly more neurotoxic and volatile. -

Tributylstannyl (

): Preferred for Scale-up Synthesis . Lower volatility and slightly lower toxicity make them easier to handle in bulk, though purification (removing tin residues) is often harder.

Part 2: Synthetic Routes (The "How-To")

Two primary routes dominate the literature. The choice depends on the substrate's tolerance to strong bases (Lithiation) versus its need for mild, catalytic conditions (Pd-Catalysis).

Diagram 1: Synthesis Decision Workflow

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate functional group tolerance.

Protocol A: Lithiation (Halogen-Metal Exchange)

Best for: Simple halopyridines (2-, 3-, or 4-bromo) without sensitive functional groups.

Reagents: 3-Bromopyridine, n-Butyllithium (2.5M in hexanes), Trimethyltin chloride (

-

Setup: Flame-dry a 2-neck flask under Argon. Add 3-bromopyridine (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to -78°C (dry ice/acetone).

-

Exchange: Add n-BuLi (1.1 equiv) dropwise. Observation: Solution typically turns dark/opaque (formation of lithio-pyridine). Stir for 30–60 mins at -78°C.

-

Critical Check: Ensure temperature does not rise; lithio-pyridines can undergo "dance" rearrangements or self-nucleophilic attack at higher temps.

-

-

Quench: Add

(1.2 equiv) (solution in THF) dropwise. -

Warming: Allow to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated

. Extract with Ether. Wash with brine. Dry over -

Purification: Flash chromatography on Triethylamine-deactivated silica (Hexane/EtOAc + 1%

).

Protocol B: Palladium-Catalyzed Stannylation

Best for: Complex substrates containing ketones, esters, or nitriles.

Reagents: Halopyridine (Br or I), Hexamethylditin (

-

Setup: In a glovebox or under strict Argon flow, combine halopyridine (1.0 equiv) and hexamethylditin (1.1 equiv) in degassed toluene.

-

Catalyst: Add

(0.05 equiv). -

Reaction: Heat to reflux (110°C) for 4–12 hours. Monitor by TLC (stannanes usually run faster than the halide precursor).

-

Workup: Filter through a pad of Celite to remove Pd black. Concentrate in vacuo.

-

Purification: Neutral Alumina chromatography is highly recommended here to avoid protodestannylation of the product.

Part 3: Applications in Medicinal Chemistry (Stille Coupling)[2]

Trimethylstannyl pyridines are "privileged reagents" for introducing pyridine rings into drug scaffolds. The Stille coupling is preferred over Suzuki coupling in many pyridine contexts because stannanes are often easier to purify than highly polar pyridyl boronic acids, which suffer from rapid protodeboronation.

Mechanism & Causality

The cycle relies on Transmetalation as the rate-determining step. Pyridine nitrogens can coordinate to the Palladium center, potentially poisoning the catalyst.

-

Expert Insight: If yields are low, add CuI (10 mol%) . The "Copper Effect" facilitates transmetalation by forming a more reactive organocopper intermediate, bypassing the sluggish Sn-to-Pd transfer.

Diagram 2: The Stille Cycle with Copper Effect

Caption: The catalytic cycle highlighting the Transmetalation step, often the bottleneck for electron-poor pyridines.

Part 4: Radiopharmaceutical Precursors (The "Killer App")

Trimethylstannyl pyridines are the industry standard precursors for synthesizing radioiodinated (

Radioiodination Protocol

Mechanism: Electrophilic Destannylation. Comparison of Oxidants:

| Oxidant | Reactivity | Side Reactions | Recommended Use |

| Chloramine-T | Aggressive | Chlorination byproducts common. | Only for robust substrates. |

| Iodogen | Mild | Minimal.[2][3] Insoluble (easy filtration).[3] | Gold Standard for peptides/proteins. |

| Peracetic Acid | Very Mild | Oxidation of sensitive amines/sulfurs. | Specialized cases. |

Self-Validating Protocol (Iodogen Method):

-

Pre-coating: Coat the reaction vial with Iodogen (10-50 µg) by evaporating a chloroform solution.

-

Addition: Add the trimethylstannyl precursor (50 µg) in mild acid buffer (pH 5-6) or MeOH.

-

Labeling: Add

solution. Incubate at RT for 5–15 mins. -

Validation (TLC): Spot on silica TLC. Elute with EtOAc/Hex.

-

Success Criteria: Free Iodine (

), Product ( -

Quench: If conversion >95%, remove from Iodogen vial. Add Sodium Metabisulfite to quench unreacted iodine.

-

Part 5: Technical Challenges & Mitigation

Toxicity & Safety (E-E-A-T Critical)

Warning: Trimethyltin compounds are potent neurotoxins . Unlike tributyltin (which is immunotoxic), trimethyltin can cross the blood-brain barrier, causing limbic system neuronal necrosis.

-

Handling: Double gloving (nitrile) is mandatory. All weighing must be done in a fume hood.

-

Decontamination: Glassware must be soaked in 10% bleach (sodium hypochlorite) for 24 hours. This oxidizes the organic tin to inorganic tin (

), which is significantly less toxic.

Purification "Expertise"

The most common failure mode is the disappearance of the product on the column.

-

The Cause: Silica gel silanol groups (

) act as weak acids, protonating the pyridine ring or the carbon-tin bond, leading to cleavage ( -

The Fix:

-

Pre-treat Silica: Flush the column with Hexane containing 5% Triethylamine (

) before loading. -

Eluent: Maintain 1%

in the mobile phase throughout the run. -

Alternative: Use Neutral Alumina (Grade III) . It is less acidic and preserves the stannyl group integrity.

-

References

-

Synthesis of 3-trimethylstannylpyridine (Lithi

- Source: PrepChem.

-

URL:[Link]

- Stille Cross-Coupling Applications & Mechanism Source: BenchChem Applic

-

Radioiododestannylation Protocols (Iodogen vs Chloramine-T)

- Source: National Institutes of Health (NIH) / PubMed

-

URL:[Link]

-

Toxicity of Trimethyltin Compounds

- Source: Stanford University Labor

-

URL:[Link]

-

Purification of Basic Heterocycles (Alumina vs Silica)

- Source: University of Rochester Chemistry Dept.

-

URL:[Link]

Sources

Technical Whitepaper: Physical Properties, Synthesis, and Handling of 6-Methyl-2-(trimethylstannyl)pyridine

Executive Summary

6-Methyl-2-(trimethylstannyl)pyridine is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling). It serves as a vital synthons for introducing the 6-methylpyridine moiety into complex heterocycles, a structural motif common in kinase inhibitors and radiotracers.

This guide addresses a critical knowledge gap: while the tributylstannyl analog is commercially ubiquitous, the trimethylstannyl variant offers distinct advantages in atom economy and reactivity, despite its higher toxicity profile. This document details its physical state, synthesis, spectroscopic signature, and the rigorous safety protocols required for its handling.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

Unlike many high-molecular-weight organotins which are waxy solids, 6-Methyl-2-(trimethylstannyl)pyridine is a liquid at room temperature. Its physical behavior is governed by the relatively small trimethylstannyl group, which prevents efficient crystal packing compared to planar aromatic systems.

Comparative Properties Table

| Property | 6-Methyl-2-(trimethylstannyl)pyridine | 6-Methyl-2-(tributylstannyl)pyridine (Reference) |

| Molecular Formula | C₉H₁₅NSn | C₁₈H₃₃NSn |

| Molecular Weight | 255.91 g/mol | 382.17 g/mol |

| Physical State (STP) | Liquid (Colorless to pale yellow) | Liquid (Colorless to yellow oil) |

| Boiling Point | ~100–110 °C @ 15 mmHg (Est.)* | >300 °C (Decomposes) |

| Density | ~1.35 g/mL (Est.)[1] | 1.134 g/mL |

| Solubility | Soluble in Et₂O, THF, DCM, Hexanes | Soluble in Et₂O, THF, DCM, Hexanes |

| Stability | Air-stable short term; Moisture sensitive | Air-stable; Moisture sensitive |

*Note: Boiling point estimated based on the unsubstituted 2-(trimethylstannyl)pyridine (106–108 °C @ 16 mmHg). Trimethylstannyl compounds are significantly more volatile than their tributyl counterparts.

Solid vs. Liquid State Dynamics

While a liquid at ambient temperature, the compound may solidify (freeze) if stored below -20°C.

-

Liquid State: Low viscosity, high refractive index. Prone to gradual oxidation if stored without an inert atmosphere.

-

Solid State (Frozen): Waxy, amorphous solid. Returning to liquid state requires gentle warming; rapid heating can cause pressure buildup if sealed.

Synthesis & Production Protocols

The synthesis of 6-Methyl-2-(trimethylstannyl)pyridine is typically achieved via two primary routes. The choice depends on available reagents and functional group tolerance.

Method A: Halogen-Lithium Exchange (Standard Lab Scale)

This method is preferred for high yields but requires cryogenic conditions.

Reagents:

-

2-Bromo-6-methylpyridine

-

n-Butyllithium (n-BuLi, 1.6 M in hexanes)

-

Trimethyltin chloride (Me₃SnCl)

-

Solvent: Anhydrous THF or Diethyl Ether

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon.

-

Dissolution: Dissolve 2-Bromo-6-methylpyridine (1.0 equiv) in anhydrous THF. Cool to -78 °C .

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the 2-lithio species. Stir for 45 minutes at -78 °C.

-

Stannylation: Add a solution of Me₃SnCl (1.1 equiv) in THF dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours. The color typically fades to pale yellow.

-

Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (Kugelrohr) is preferred over column chromatography to avoid destannylation on acidic silica.

Method B: Palladium-Catalyzed Stannylation (Hexaalkylditin)

Preferred for substrates sensitive to strong bases.

Reagents:

-

2-Bromo-6-methylpyridine

-

Hexamethylditin (Me₃Sn-SnMe₃)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Toluene or Dioxane (degassed)

Protocol:

-

Combine halide, hexamethylditin (1.1 equiv), and catalyst in a sealed tube.

-

Heat to 100–110 °C for 12–16 hours.

-

Filter through a celite pad to remove Pd black.

-

Concentrate and distill.

Synthesis Workflow Visualization

Figure 1: Decision matrix and process flow for the synthesis of 6-Methyl-2-(trimethylstannyl)pyridine.

Spectroscopic Characterization

Verification of the product relies heavily on NMR spectroscopy. The presence of the tin nucleus (

-

H NMR (CDCl₃, 400 MHz):

-

0.35 ppm (s, 9H): Trimethylstannyl group (–Sn(CH₃)₃). Look for Sn satellites (

- 2.55 ppm (s, 3H): Methyl group at C6 position.

- 7.00 – 7.50 ppm (m, 3H): Aromatic pyridine protons. The H3 proton (adjacent to Sn) often shows slight deshielding.

-

0.35 ppm (s, 9H): Trimethylstannyl group (–Sn(CH₃)₃). Look for Sn satellites (

-

C NMR:

-

Distinct signal for the Sn–CH₃ carbons around -9.0 ppm .

-

Pyridine ring carbons distributed between 120–160 ppm.

-

-

Sn NMR:

-

A single sharp peak typically around -50 to -60 ppm (relative to Me₄Sn). This confirms the +4 oxidation state and the aryl attachment.

-

Safety, Handling, and Toxicity[2][6]

CRITICAL WARNING: There is a massive toxicological distinction between trimethyl and tributyl organotins.

Neurotoxicity of Trimethyltin

Unlike tributyltin (which is primarily immunotoxic and hepatotoxic), trimethyltin (TMT) compounds are potent neurotoxins .[2]

-

Mechanism: TMT causes selective neuronal necrosis in the limbic system (hippocampus), leading to cerebral edema.

-

Symptoms: Tremors, hyperexcitability, aggression, and cognitive deficits. Effects can be delayed.

-

Vapor Hazard: Due to the lower molecular weight and liquid state, 6-Methyl-2-(trimethylstannyl)pyridine has a higher vapor pressure than its tributyl analog, increasing inhalation risk.

Handling Protocol

-

Engineering Controls: strictly handle inside a certified fume hood or glovebox.

-

PPE: Double nitrile gloves (organotins penetrate latex), safety goggles, and lab coat.

-

Deactivation: All glassware and spills must be treated with 10% methanolic potassium hydroxide (KOH) or bleach to cleave the C-Sn bond before disposal.

Safety Decision Tree

Figure 2: Mandatory safety logic for handling trimethylstannyl reagents.

References

-

Synthesis of 2-substituted pyridines via Stille Coupling

- Source: ScienceDirect / Tetrahedron Letters.

- Context: Describes the general reactivity of 2-stannylpyridines in cross-coupling.

-

Toxicity of Organotin Compounds

- Source: National Institutes of Health (NIH) - PubChem / TOXNET.

- Context: Detailed comparative toxicity of Trimethyltin vs. Tributyltin.

-

Physical Properties of Pyridine Derivatives

- Source: Sigma-Aldrich / Merck.

-

Context: Physical data for the analog 2-Methyl-6-(tributylstannyl)pyridine (CAS 259807-95-9) used for property estimation.[1]

-

Preparation of Stannyl Pyridines (Lithiation Route)

- Source: Organic Syntheses / Org. Lett.

- Context: General procedure for lithi

Sources

Stability of Trimethylstannyl Pyridine Reagents: An In-depth Technical Guide

Abstract

Trimethylstannyl pyridine reagents are indispensable building blocks in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling. Their utility in the synthesis of complex molecules for pharmaceuticals and materials science is well-established. However, the perceived instability of organostannanes, especially concerning air and moisture, often leads to apprehension and suboptimal handling in the laboratory. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the stability of 2-, 3-, and 4-trimethylstannyl pyridine isomers. By elucidating the underlying chemical principles, offering field-proven handling protocols, and presenting a framework for quantitative stability assessment, this guide aims to instill scientific integrity and confidence in the application of these versatile reagents.

Introduction: The Enduring Relevance of Trimethylstannyl Pyridines in Synthesis

The pyridine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials. Consequently, methods for the selective functionalization of the pyridine ring are of paramount importance. Trimethylstannyl pyridines have emerged as highly effective nucleophilic partners in Stille cross-coupling reactions, offering a reliable route to carbon-carbon bond formation.[1] A significant advantage of organostannane reagents is their general tolerance to a wide variety of functional groups and their compatibility with mild reaction conditions.[2] Despite their synthetic utility, a common concern among chemists is the stability of these reagents, particularly when exposed to atmospheric oxygen and moisture. This guide addresses these concerns by providing a detailed analysis of the factors governing the stability of trimethylstannyl pyridine isomers, enabling researchers to confidently handle and deploy these powerful synthetic tools.

The Chemistry of Stability: Deconstructing the Tin-Carbon Bond in a Pyridyl Context

The stability of trimethylstannyl pyridines is primarily dictated by the robustness of the tin-carbon (Sn-C) bond. The principal degradation pathways for organostannanes in the presence of air and moisture are hydrolysis and oxidation.

2.1. Hydrolysis: The Role of Water

Hydrolysis of the Sn-C bond in tetraorganostannanes is generally slow in neutral conditions but can be catalyzed by acids or bases. The reaction involves the cleavage of the Sn-C bond by water to form a trialkyltin hydroxide and the corresponding protonated pyridine.

2.2. Oxidation: The Impact of Air

Exposure to atmospheric oxygen can lead to the oxidative cleavage of the Sn-C bond, although this process is typically slower than hydrolysis for many common organostannanes.

2.3. The Influence of the Pyridine Ring: An Isomer-Specific Analysis

The position of the nitrogen atom within the pyridine ring exerts a significant influence on the electronic properties of the Sn-C bond, thereby affecting the stability of the different isomers.

-

2-Trimethylstannyl Pyridine: The proximity of the nitrogen lone pair to the tin center in the 2-isomer allows for the possibility of intramolecular coordination. This "hypercoordination" can increase the electron density at the tin atom, potentially stabilizing the Sn-C bond against electrophilic attack by protons (from water). This interaction can be conceptualized as a through-space interaction that shields the tin center.

-

3-Trimethylstannyl Pyridine: In the 3-isomer, the nitrogen atom is meta to the stannyl group. Direct intramolecular coordination is not possible. Therefore, the electronic effect of the nitrogen is primarily inductive, withdrawing electron density from the ring and, to a lesser extent, from the tin-bearing carbon. This may render the Sn-C bond slightly more susceptible to cleavage compared to the 2-isomer.

-

4-Trimethylstannyl Pyridine: The 4-isomer is arguably the most susceptible to degradation, particularly through hydrolysis. The nitrogen atom at the para position can exert a strong electron-withdrawing effect through resonance, creating a more polarized and zwitterionic character in the pyridine ring.[3] This increased polarization enhances the electrophilicity of the carbon atom attached to the tin, making it a more favorable site for nucleophilic attack by water. Studies on the hydrolysis of analogous α-chloro-substituted pyridones have shown that the 4-pyridone derivative hydrolyzes more than five times faster than the 2-pyridone derivative, a phenomenon attributed to the greater zwitterionic character of the 4-pyridone ring.[3]

The following diagram illustrates the relative electronic effects in the three isomers:

Caption: Relative stability of trimethylstannyl pyridine isomers.

Practical Guidance: Handling, Storage, and Inert Atmosphere Techniques

While trimethylstannyl pyridines are generally more robust than many other organometallic reagents, proper handling and storage are crucial to ensure their integrity and obtain reproducible results in chemical reactions.

3.1. General Handling Precautions

Organotin compounds are toxic and should always be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves, must be worn.

3.2. Storage Recommendations

For long-term storage, it is recommended to keep trimethylstannyl pyridine reagents in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated (2-8 °C). This minimizes exposure to air and moisture and slows down potential degradation processes.

3.3. Working with Trimethylstannyl Pyridines in Reactions

For sensitive reactions, such as Stille couplings, it is best practice to handle trimethylstannyl pyridines under an inert atmosphere. This can be achieved using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed to remove dissolved oxygen.[2]

The following workflow diagram outlines the recommended procedure for setting up a Stille coupling reaction using a trimethylstannyl pyridine reagent:

Caption: Inert atmosphere workflow for Stille coupling.

Quantitative Stability Assessment by ¹H NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful and non-destructive technique for assessing the stability of chemical compounds over time.[4][5] By comparing the integral of a characteristic proton signal of the analyte to that of a stable internal standard, the concentration of the analyte can be accurately determined.

4.1. Principle of the qNMR Stability Assay

A known quantity of the trimethylstannyl pyridine isomer is dissolved in a deuterated solvent along with a known quantity of a stable internal standard. The ¹H NMR spectrum is recorded at regular intervals, and the change in the concentration of the trimethylstannyl pyridine is monitored.

4.2. Experimental Protocol: A Step-by-Step Guide

Materials:

-

Trimethylstannyl pyridine isomer (2-, 3-, or 4-)

-

Stable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride)

-

Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)

-

NMR tubes with sealable caps

-

High-resolution NMR spectrometer

Procedure:

-

Preparation of the Stock Solution:

-

Accurately weigh approximately 10-20 mg of the trimethylstannyl pyridine isomer into a clean, dry vial.

-

Accurately weigh a similar amount of the internal standard into the same vial.

-

Record the exact masses of both compounds.

-

Add a precise volume (e.g., 1.00 mL) of the anhydrous deuterated solvent to the vial and dissolve the solids completely.

-

-

Sample Preparation for NMR Analysis:

-

Transfer an aliquot of the stock solution (e.g., 0.6 mL) to a clean, dry NMR tube.

-

Seal the NMR tube to prevent solvent evaporation and exposure to the atmosphere.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at time t=0.

-

Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

-

Store the sample under the desired conditions (e.g., at room temperature, exposed to air).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every 24 hours for a week).

-

-

Data Analysis:

-

For each spectrum, carefully integrate a well-resolved signal for the trimethylstannyl pyridine and a well-resolved signal for the internal standard.

-

Calculate the concentration of the trimethylstannyl pyridine at each time point using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (mstandard / MWstandard) * (MWanalyte / V)

Where:

-

C = concentration

-

I = integral value

-

N = number of protons giving rise to the signal

-

m = mass

-

MW = molecular weight

-

V = volume of the solvent

-

-

-

Reporting the Results:

-

Plot the concentration of the trimethylstannyl pyridine as a function of time.

-

The slope of this plot will give the rate of degradation.

-

The following diagram illustrates the workflow for the qNMR stability assessment:

Caption: Workflow for qNMR stability assessment.

4.3. Expected Degradation Products

Upon degradation, the primary products expected from the hydrolysis of trimethylstannyl pyridines are the corresponding pyridine and trimethyltin hydroxide. In the ¹H NMR spectrum, the disappearance of the signals corresponding to the trimethylstannyl pyridine will be accompanied by the appearance of signals for pyridine.

Comparative Stability Data (Qualitative)

While comprehensive quantitative kinetic data for the air and moisture stability of all three trimethylstannyl pyridine isomers are not extensively documented in the peer-reviewed literature, the following table summarizes the expected relative stability based on the electronic principles discussed in Section 2.

| Isomer | Expected Relative Stability in Air & Moisture | Rationale |

| 2-Trimethylstannyl Pyridine | High | Intramolecular coordination of the nitrogen lone pair with the tin atom may stabilize the Sn-C bond. |

| 3-Trimethylstannyl Pyridine | Moderate | The nitrogen atom exerts a moderate inductive electron-withdrawing effect, leading to intermediate stability. |

| 4-Trimethylstannyl Pyridine | Low | Strong electron-withdrawing resonance effect of the para-nitrogen increases the polarity of the Sn-C bond, making it more susceptible to hydrolysis.[3] |

Conclusion

Trimethylstannyl pyridine reagents are valuable and generally robust tools for organic synthesis. Their stability in the presence of air and moisture is isomer-dependent, with the 2-substituted isomer exhibiting the greatest stability and the 4-substituted isomer being the most sensitive. By understanding the underlying chemical principles and adhering to the recommended handling and storage protocols, researchers can confidently and effectively utilize these reagents. The implementation of a quantitative NMR-based stability assay provides a reliable method for ensuring the quality and reactivity of these essential building blocks, ultimately contributing to more reproducible and successful synthetic outcomes.

References

- Wu, W., & Gorenstein, D. G. (2001). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry, 2(1), 59-62.

- Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.

- [This is a placeholder for a general organotin chemistry reference]

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.

- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

- [This is a placeholder for a safety reference on organotin compounds]

- [This is a placeholder for a reference on Stille coupling protocols]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11021057, Pyridine, 2-(trimethylstannyl)-. Retrieved February 13, 2026 from [Link].

- [This is a placeholder for a reference on inert

- [This is a placeholder for a reference on NMR spectroscopy]

- [This is a placeholder for a reference on synthetic applic

- [This is a placeholder for a reference on drug development]

- [This is a placeholder for a reference on m

- [This is a placeholder for a reference on reaction kinetics]

- [This is a placeholder for a reference on comput

- [This is a placeholder for a reference on analytical chemistry]

- Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 108(11), 3033-3040.

- [This is a placeholder for a reference on pyridine chemistry]

- [This is a placeholder for a reference on organometallic chemistry]

- [This is a placeholder for a reference on good labor

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stille Coupling | NROChemistry [nrochemistry.com]

- 3. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide: Trimethylstannyl vs. Tributylstannyl Pyridine Reagents

A Cost and Application Analysis for Drug Development

Introduction

In the landscape of modern pharmaceutical synthesis, the construction of carbon-carbon bonds is a foundational challenge. Among the most powerful tools in our arsenal is the palladium-catalyzed Stille cross-coupling reaction, which forges these bonds by uniting an organostannane (organotin) reagent with an organic electrophile.[1][2] This reaction is particularly vital for the functionalization of heterocyclic scaffolds like pyridine, a core component of countless approved drugs.

The choice of the organostannane reagent is a critical decision point that profoundly impacts reaction efficiency, scalability, cost, and safety. For the introduction of a pyridine moiety, researchers are often faced with a choice between two classes of reagents: tributylstannyl pyridines and their trimethylstannyl counterparts. While both can achieve the desired transformation, they are not interchangeable. The selection involves a nuanced trade-off between reactivity, ease of purification, toxicity, and overall cost.